

Application Notes and Protocols: JNJ-27141491 Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-27141491	
Cat. No.:	B1244925	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a chemotaxis assay to evaluate the inhibitory effects of **JNJ-27141491**, a noncompetitive antagonist of the human chemokine receptor CCR2.[1][2][3] The provided information is intended for researchers, scientists, and drug development professionals working on inflammation, immunology, and chemokine receptor signaling.

Introduction

The chemokine receptor CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and other leukocytes to sites of inflammation.[3] Dysregulation of the CCR2-MCP-1 axis is implicated in various inflammatory diseases. **JNJ-27141491** is an orally active, noncompetitive antagonist of human CCR2 that has been shown to inhibit CCR2-mediated functions, including leukocyte chemotaxis.[1][2][3] This document outlines a detailed protocol for a chemotaxis assay to quantify the inhibitory potential of **JNJ-27141491**.

Data Presentation In Vitro Inhibitory Activity of JNJ-27141491



Assay Type	Cell Type/System	Ligand/Stimul us	IC50 Value	Reference
Chemotaxis	Human Peripheral Blood Mononuclear Cells (PBMCs)	MCP-1	97 ± 16 nM	[2]
Ca2+ Mobilization	Human Blood Monocytes	MCP-1	43 ± 4 nM	[2]
Ca2+ Mobilization	THP-1 Cells	MCP-1	13 ± 2 nM	[2]
Ca2+ Mobilization	hCCR2-CHO Cells	MCP-1	13 ± 1 nM	[2]
[35S]GTPyS Binding	hCCR2-CHO Cell Membranes	MCP-1	38 ± 9 nM	[2]
125I-MCP-1 Binding	Human Monocytes	MCP-1	0.4 μΜ	[1]

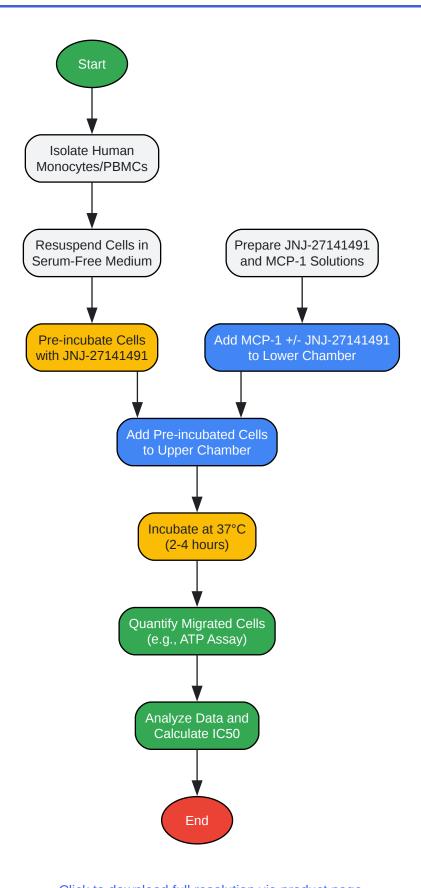
Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by **JNJ-27141491**.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-27141491 Chemotaxis Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244925#jnj-27141491-chemotaxis-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com